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Compound of Interest

Compound Name:
3-(2-Chloro-6-

fluorophenyl)propanoic acid

CAS No.: 88740-77-6

Cat. No.: B1600329

Get Quote

Executive Summary
3-(2-Chloro-6-fluorophenyl)propanoic acid (CAS: 88740-77-6) is a specialized fluorinated

building block used extensively in medicinal chemistry and organic synthesis. Structurally, it

consists of a propanoic acid tail attached to a phenyl ring characterized by a dense 2,6-

disubstitution pattern (chlorine and fluorine). This specific "ortho-blocking" motif confers unique

steric and electronic properties, making the compound a critical scaffold for designing

metabolically stable drugs. By hindering rotation and blocking metabolically vulnerable sites on

the aromatic ring, this intermediate serves as a strategic tool for optimizing the pharmacokinetic

profiles of small molecule candidates.
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Property Detail

Chemical Name 3-(2-Chloro-6-fluorophenyl)propanoic acid

CAS Registry Number 88740-77-6

Molecular Formula C₉H₈ClFO₂

Molecular Weight 202.61 g/mol

SMILES OC(=O)CCC1=C(F)C=CC=C1Cl

IUPAC Name 3-(2-chloro-6-fluorophenyl)propanoic acid

Structural & Electronic Insights
The 2-chloro-6-fluoro substitution pattern is the defining feature of this molecule.

Steric Shielding: The presence of bulky halogens at both ortho positions creates a "steric

clamp" around the benzylic carbon. This restricts the conformational freedom of the

propanoic acid side chain, potentially locking the molecule into a bioactive conformation

preferred by target enzymes or receptors.

Metabolic Blockade: In drug design, the ortho and para positions of phenyl rings are

common sites for oxidative metabolism (e.g., hydroxylation by Cytochrome P450).

Occupying the ortho positions with halogens (Cl, F) effectively blocks these metabolic soft

spots, extending the half-life of the parent drug.

Electronic Effects: Fluorine is highly electronegative, while chlorine is both electronegative

and polarizable. This combination alters the electron density of the aromatic ring, affecting

the pKa of the distant carboxylic acid through the field effect, albeit weakly due to the two-

carbon spacer.
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Parameter Value / Description Context

Appearance White to pale cream powder Solid state at RT

Melting Point 54.5 – 63.5 °C
Low-melting solid; requires

cool storage to prevent caking

Boiling Point ~310 °C (Predicted)
High boiling point due to

hydrogen bonding

Solubility
Soluble in MeOH, DMSO,

DCM, EtOAc

Lipophilic nature limits water

solubility

pKa (Acid) ~4.5 (Predicted)

Slightly more acidic than

hydrocinnamic acid (4.66) due

to halogen induction

LogP ~2.6 (Predicted)
Moderate lipophilicity; suitable

for membrane permeability

Synthetic Pathways & Methodology
The most robust synthesis of 3-(2-Chloro-6-fluorophenyl)propanoic acid typically proceeds

via the reduction of its unsaturated precursor, 2-chloro-6-fluorocinnamic acid. This route

ensures high regioselectivity and yield.

Synthetic Workflow Diagram (Graphviz)

2-Chloro-6-fluorobenzaldehyde
(Starting Material)

Step 1: Knoevenagel Condensation
(Pyridine, Piperidine, Reflux)

Malonic Acid

Intermediate:
2-Chloro-6-fluorocinnamic acid

-CO2 Step 2: Selective Hydrogenation
(H2, Pd/C or Raney Ni)

Target:
3-(2-Chloro-6-fluorophenyl)propanoic acid

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway starting from the commercially available aldehyde.
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Step 1: Knoevenagel Condensation
Objective: Synthesis of 2-chloro-6-fluorocinnamic acid.

Reagents: Mix 2-chloro-6-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

Catalyst: Add a catalytic amount of piperidine.

Reaction: Reflux the mixture at 80-100°C for 3–5 hours. The reaction proceeds via

decarboxylation.

Workup: Cool the mixture and pour into ice-cold dilute HCl. The cinnamic acid derivative

precipitates as a solid.

Purification: Filter and recrystallize from ethanol/water.

Step 2: Catalytic Hydrogenation
Objective: Reduction of the alkene to the alkane.

Solvent System: Dissolve the cinnamic acid intermediate in methanol or ethyl acetate.

Catalyst: Add 5-10% Pd/C (Palladium on Carbon) by weight.

Conditions: Hydrogenate under H₂ atmosphere (balloon pressure or 1-3 bar) at room

temperature. Note: Monitor carefully to avoid dehalogenation (loss of Cl), which can occur

under vigorous conditions.

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced

pressure to yield the target propanoic acid.

Reactivity & Functionalization
This compound serves as a versatile scaffold.[1] The carboxylic acid functionality allows for

standard coupling reactions, while the halogenated ring offers specific reactivity profiles.

Carboxylic Acid Transformations
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Amide Coupling: Activation with EDC/NHS or HATU allows coupling with amines to form

amides. This is the primary route for incorporating this scaffold into peptidomimetics or

enzyme inhibitors.

Esterification: Reaction with alcohols in the presence of acid catalysts yields esters, useful

for prodrug synthesis to improve bioavailability.

Reduction: The acid can be reduced to the alcohol (3-(2-chloro-6-fluorophenyl)propan-1-ol)

using LiAlH₄ or Borane-THF, providing a linker for ether synthesis.

Aromatic Substitution (The "Ortho Effect")
The 2-Cl, 6-F substitution pattern makes the ring highly deactivated toward electrophilic

aromatic substitution (SEAr).

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is activated by

the electron-withdrawing nature of the ring and the adjacent chlorine. Under forcing

conditions with strong nucleophiles (e.g., alkoxides, amines), the fluorine can be displaced,

allowing for late-stage diversification of the scaffold.

Pharmaceutical Applications
Metabolic Stability: The 2,6-dihalogenation blocks the primary sites of oxidative metabolism,

extending the in vivo half-life of drugs containing this moiety.

Anti-inflammatory Agents: Phenylpropanoic acid derivatives are structural analogs of

NSAIDs (e.g., Ibuprofen, Diclofenac). The specific halogenation can improve potency and

selectivity against COX enzymes.

Integrin Antagonists: This scaffold mimics the RGD (Arginine-Glycine-Aspartic acid)

sequence side chains, making it useful in designing small molecule antagonists for integrin

receptors involved in cell adhesion and signaling.

Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (GHS07)

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling

powder in open air.

Ventilation: All operations involving heating or dust generation must be performed inside a

certified chemical fume hood.

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) in a tightly

sealed container to prevent moisture absorption.

Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with a damp

cloth and dispose of waste according to local chemical disposal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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